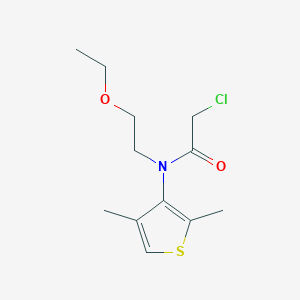![molecular formula C11H24OSi2 B14410787 Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane CAS No. 86576-50-3](/img/structure/B14410787.png)
Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications. The compound is not naturally occurring and is typically synthesized for specific industrial and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane involves the use of trimethylsilylating reagents. One common method is the reaction of trimethylsilyl chloride with alcohols, phenols, or carboxylic acids to form trimethylsiloxy groups . The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, trimethylsilyl chloride is produced by the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy . This process also yields other methylsilane products, which can be separated and purified for further use.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include silanols, silanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane has several scientific research applications:
Mechanism of Action
The mechanism of action of Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane involves the formation of trimethylsiloxy groups, which protect reactive functional groups during chemical reactions. The trimethylsilyl group can be easily removed under mild conditions, revealing the original functional group for further reactions . This makes it a valuable tool in multi-step synthesis processes.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but lacks the but-3-yn-2-yl group.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups bonded to a silicon atom.
(1,1-Dimethyl-2-propynyl)oxy trimethylsilane: Similar but with a different alkyl group.
Uniqueness
Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane is unique due to its specific structure, which includes both a trimethylsilyl group and a but-3-yn-2-yl group. This combination provides unique reactivity and stability, making it suitable for specialized applications in chemical synthesis and industrial processes .
Properties
CAS No. |
86576-50-3 |
|---|---|
Molecular Formula |
C11H24OSi2 |
Molecular Weight |
228.48 g/mol |
IUPAC Name |
trimethyl-(2-methyl-4-trimethylsilylbut-3-yn-2-yl)oxysilane |
InChI |
InChI=1S/C11H24OSi2/c1-11(2,12-14(6,7)8)9-10-13(3,4)5/h1-8H3 |
InChI Key |
QZMNDQDKRGSHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14410706.png)
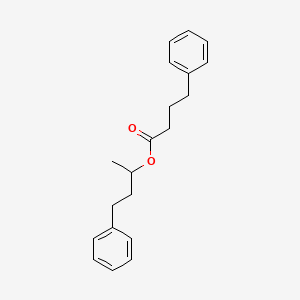

![5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14410720.png)
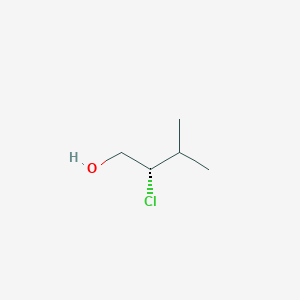
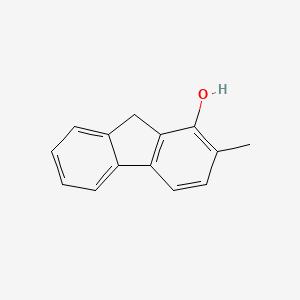
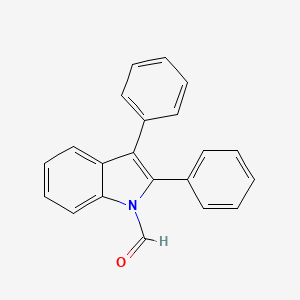
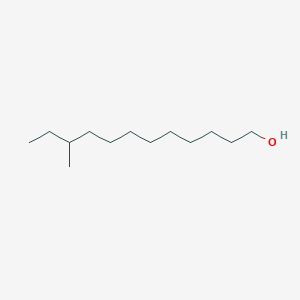
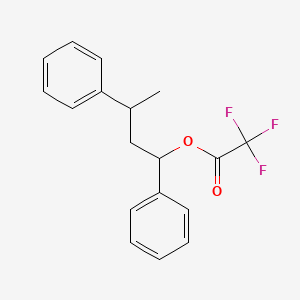

![Diphenyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14410769.png)
![N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14410777.png)
![2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14410785.png)
